7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
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Overview
Description
7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties, particularly against gram-negative bacteria. It is structurally characterized by a quinoline core with various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. The process may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinolone derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s biological activity.
Substitution: Halogen atoms or other substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions are typically quinolone derivatives with modified antibacterial properties. These derivatives can be further studied for their potential therapeutic applications .
Scientific Research Applications
7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound to study quinolone chemistry and develop new synthetic methodologies.
Biology: Investigated for its antibacterial activity against various bacterial strains, including drug-resistant ones.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved are critical for understanding the compound’s efficacy and potential resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.
Uniqueness
7-(3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct antibacterial properties and potential advantages in overcoming bacterial resistance.
Properties
IUPAC Name |
7-(3-amino-4-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-9-6-22(8-15(9)21)17-10(2)16-12(5-14(17)20)18(24)13(19(25)26)7-23(16)11-3-4-11/h5,7,9,11,15H,3-4,6,8,21H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOJAOLWAIAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C2=C(C=C3C(=C2C)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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